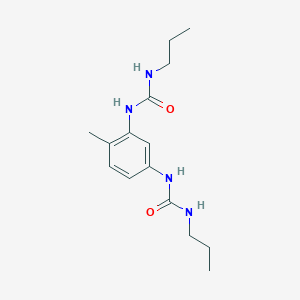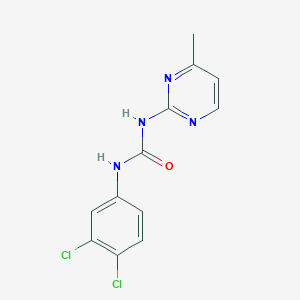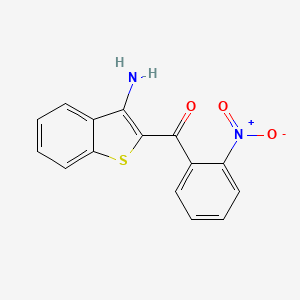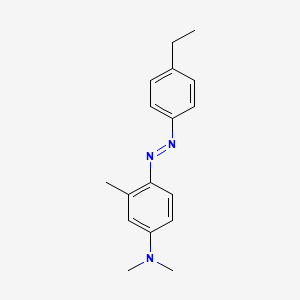
4'-Ethyl-2-methyl-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C17H21N3. It belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) conjugated to two aromatic rings. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is as follows:
Diazotization: An aromatic amine, such as 4-ethyl-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism of action of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules, leading to various effects. The compound can intercalate into DNA, affecting gene expression and cellular functions. It can also interact with proteins, altering their structure and activity. The azo group plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminoazobenzene: Similar in structure but lacks the ethyl and methyl groups.
Methyl Red: Contains a carboxylic acid group instead of the ethyl and methyl groups.
Methyl Orange: Contains a sulfonic acid group and is used as a pH indicator.
Uniqueness
4’-Ethyl-2-methyl-4-dimethylaminoazobenzene is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethyl and methyl groups can influence its solubility, stability, and reactivity, making it suitable for specific applications that other azobenzenes may not be able to fulfill.
Propriétés
Numéro CAS |
6030-03-1 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
4-[(4-ethylphenyl)diazenyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-6-8-15(9-7-14)18-19-17-11-10-16(20(3)4)12-13(17)2/h6-12H,5H2,1-4H3 |
Clé InChI |
LEEMOVONVYCRIF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


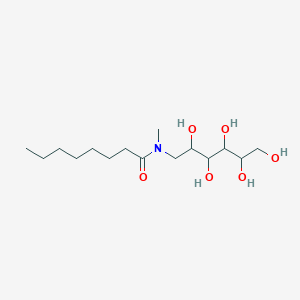
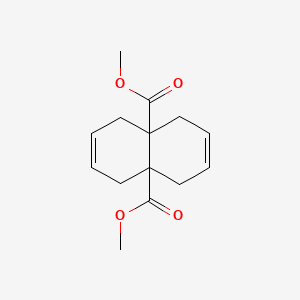
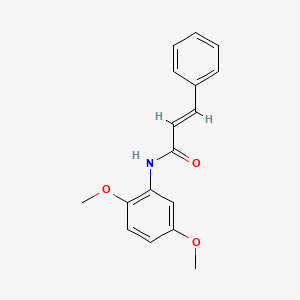
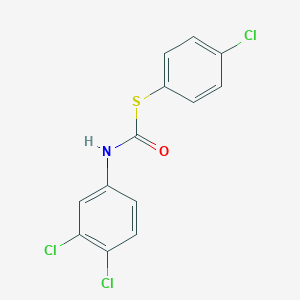
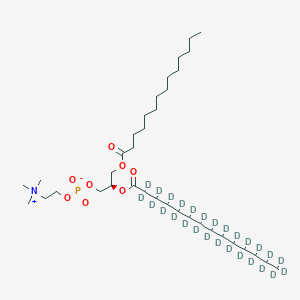
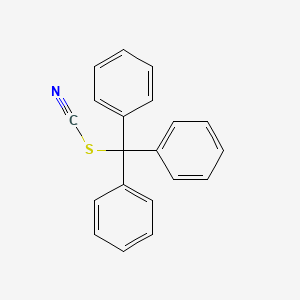
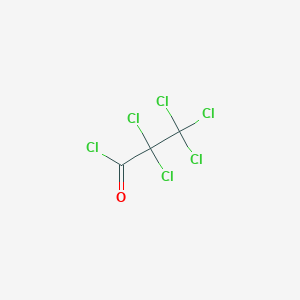
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)


